4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This specific compound features a butyryl group and a furylmethyl substituent, contributing to its unique properties and potential applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature related to its synthesis and biological evaluation. It is often synthesized for research purposes, particularly in studies focused on developing new pharmaceuticals.
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is classified as a pyrrole-2-carboxamide. Pyrroles are five-membered aromatic heterocycles containing nitrogen, and carboxamides are characterized by the presence of a carbonyl group adjacent to an amine.
The synthesis of 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can be achieved through various methods, often involving the formation of the pyrrole ring followed by the introduction of the butyryl and furylmethyl groups. A common approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing the synthesized compound.
The molecular structure of 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide features:
The molecular formula is , with a molecular weight of approximately 233.25 g/mol. The compound's structure can be represented as follows:
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide can participate in various chemical reactions typical for carboxamides and pyrroles:
Reactions involving this compound are typically monitored using chromatographic techniques to analyze product formation and reaction kinetics.
The mechanism of action for 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is primarily investigated in biological contexts where it may exhibit antimicrobial or anticancer properties. The proposed mechanisms include:
Studies have shown that modifications on the pyrrole ring significantly influence biological activity, emphasizing structure-activity relationships in drug design.
Relevant data include melting point, boiling point, and spectral data (NMR, IR) that characterize the compound's functional groups.
4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is primarily used in:
Research continues into optimizing this compound's efficacy and safety profiles for potential pharmaceutical applications.
The structural rationalization of 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide originates from high-resolution crystallographic studies of Mycobacterium tuberculosis MmpL3, a membrane transporter essential for mycolic acid translocation. MmpL3 features a proton-translocation channel comprising three hydrophobic pockets (S3, S4, S5) and a hydrophilic S4 pocket anchored by Asp645-Tyr646—a catalytic dyad critical for proton relay [1] [6]. The compound’s design strategically positions the butyryl moiety (C₄H₇O) within the S5 hydrophobic pocket, while the pyrrole-2-carboxamide core engages the polar S4 region. This spatial arrangement mimics inhibitors like SQ109 and ICA38, which disrupt proton motive force-dependent lipid transport [1].
Table 1: Key Binding Interactions of Pyrrole-2-Carboxamides with MmpL3 Pockets
Structural Region | MmpL3 Pocket | Interaction Type | Biological Consequence |
---|---|---|---|
Butyryl (C₄H₇O) | S5 | Hydrophobic filling | Blocks mycolate translocation |
Pyrrole-2-carboxamide | S4 | H-bonding with Asp645/Tyr646 | Disrupts proton relay |
Furylmethyl | S3 | π-π stacking | Stabilizes binding orientation |
N-H group | S4 | Hydrogen bond donation | Enhances residence time |
Molecular dynamics simulations reveal that the butyryl chain’s length optimally fills the S5 pocket (volume ≈110 ų), balancing steric occupancy without inducing conformational strain [1]. This contrasts with shorter acyl chains (e.g., acetyl), which reduce hydrophobic contact, and bulkier groups (e.g., adamantyl), which may impede entry into the membrane-embedded channel [1] [6].
Pharmacophore mapping of MmpL3 inhibitors identifies three non-negotiable features: (i) a hydrogen bond acceptor (HBA), (ii) a hydrophobic (H) domain, and (iii) a ring-aromatic (RA) element. The 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide scaffold satisfies this triad: the carboxamide carbonyl acts as the HBA, the butyryl chain embodies the H feature, and the furan ring provides the RA component [1] [10]. HipHop-generated models (Discovery Studio 2017R2) demonstrate that deviation >1.2 Å from these pharmacophoric points reduces anti-TB activity by >100-fold [1].
Notably, the furylmethyl group’s orientation allows the furan oxygen to engage in dipole-dipole interactions with Phe649, a residue lining the S3 pocket. This interaction augments binding affinity (ΔG = −9.2 kcal/mol) compared to non-aromatic N-substituents (e.g., cyclohexylmethyl: ΔG = −7.1 kcal/mol) [1] [10]. Rigorous QSAR analyses further indicate that electron density on the furan ring strongly correlates with potency (r² = 0.89). Derivatives with electron-withdrawing furan substituents (e.g., 5-nitro) exhibit enhanced activity against drug-resistant M. tuberculosis (MIC = 0.03 μg/mL) [1].
The hybridization of furan and pyrrole heterocycles merges complementary pharmacological properties. Furan contributes to:
Conversely, the butyryl group (4-carbon acyl chain) serves dual roles:
Table 2: Physicochemical Contributions of Substituents in Pyrrole-2-Carboxamides
Substituent | cLogP Contribution | Electronic Effect (σp) | Steric Parameter (Es) | Role in MmpL3 Binding |
---|---|---|---|---|
Butyryl (C₄H₇O) | +1.02 | +0.31 (σ*) | −0.39 | S5 occupancy, electron sink |
Furylmethyl | +0.84 | −0.34 (π-donation) | −0.22 | S3 π-stacking, solubility |
Unsubstituted pyrrole-NH | −0.15 | N/A | N/A | H-bond donation to Asp645 |
Crucially, N-methylation of the pyrrole nitrogen abolishes activity (MIC >32 μg/mL) by eliminating a critical H-bond donor to Asp645. This underscores the non-negotiable requirement for the free N-H group [1].
Bioisosteric optimization of 4-butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide targets two labile sites: the amide bond and the ketone moiety. For the amide, 1,2,3-triazole or [1,2,4]-oxadiazole bioisosteres mitigate amidase hydrolysis risks while preserving H-bond capacity. Triazole analogues exhibit 3-fold improved microsomal stability (t½ = 42 min vs. 14 min for parent amide) without sacrificing MmpL3 affinity (Kd = 0.28 μM) [2] [7].
The butyryl ketone is amenable to isoxazole or oxime ether replacements, which eliminate electrophilicity concerns. Oxime ethers demonstrate dual advantages:
Notably, reverse amide isomers (swapping carboxamide and butyryl positions) disrupt pharmacophore alignment, validating the irreplaceable role of the carbonyl vector in HBA functionality [2]. Thioamide bioisosteres, though synthetically challenging, enhance selectivity over hERG channels (IC50 >100 μM) by reducing basicity [7].
Table 3: Bioisosteric Replacements and Their Pharmacological Impact
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: